3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate is a complex organic compound with a molecular formula of C40H37N3O4 This compound is characterized by the presence of an indole ring, a tritylamino group, and a benzyloxycarbonyl-protected alanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate typically involves multiple stepsThe final step involves the coupling of the indole derivative with N-[(benzyloxy)carbonyl]alanine under specific reaction conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives of the indole ring, while reduction can lead to the formation of reduced amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-[2-(Tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate involves its interaction with specific molecular targets. The indole ring and tritylamino group can interact with various enzymes and receptors, modulating their activity. The benzyloxycarbonyl-protected alanine moiety may also play a role in the compound’s overall biological activity by influencing its stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(Tritylamino)ethyl]-1H-indol-5-ol: A related compound with similar structural features but lacking the benzyloxycarbonyl-protected alanine moiety.
3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 3-(((Benzyloxy)carbonyl)amino)propanoate: Another similar compound with slight variations in the functional groups.
Uniqueness
3-[2-(Tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxycarbonyl-protected alanine moiety differentiates it from other related compounds, potentially enhancing its stability and bioactivity .
Eigenschaften
Molekularformel |
C40H37N3O4 |
---|---|
Molekulargewicht |
623.7 g/mol |
IUPAC-Name |
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C40H37N3O4/c1-29(43-39(45)46-28-30-14-6-2-7-15-30)38(44)47-35-22-23-37-36(26-35)31(27-41-37)24-25-42-40(32-16-8-3-9-17-32,33-18-10-4-11-19-33)34-20-12-5-13-21-34/h2-23,26-27,29,41-42H,24-25,28H2,1H3,(H,43,45) |
InChI-Schlüssel |
YCBHZQRQYLKSRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC1=CC2=C(C=C1)NC=C2CCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.